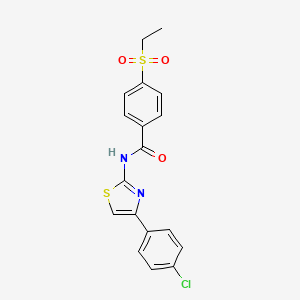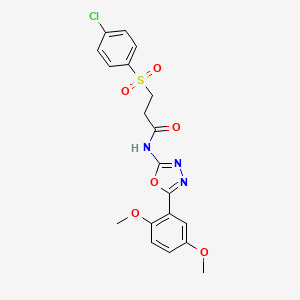![molecular formula C16H15N3O4S B2779749 4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-1-(thiazol-2-yl)piperazin-2-one CAS No. 2309552-70-1](/img/structure/B2779749.png)
4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-1-(thiazol-2-yl)piperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-1-(thiazol-2-yl)piperazin-2-one is a complex organic compound that features a unique combination of a benzo[d][1,3]dioxole moiety, a thiazole ring, and a piperazin-2-one structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-1-(thiazol-2-yl)piperazin-2-one typically involves multi-step organic reactions. One common approach is the condensation of benzo[d][1,3]dioxole derivatives with thiazole-containing intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial settings .
化学反应分析
Types of Reactions
4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-1-(thiazol-2-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to simplify the molecule or alter its electronic properties.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler analogs. Substitution reactions can result in a wide range of functionalized products .
科学研究应用
4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-1-(thiazol-2-yl)piperazin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs for various diseases.
作用机制
The mechanism of action of 4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-1-(thiazol-2-yl)piperazin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
Benzimidazoles: These compounds share the benzo[d][1,3]dioxole moiety and have similar chemical properties.
Benzoxazoles: These compounds also feature a benzene ring fused with a heterocyclic structure.
Benzothiazoles: These compounds contain a thiazole ring and are structurally related to the target compound.
Uniqueness
4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-1-(thiazol-2-yl)piperazin-2-one is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications.
属性
IUPAC Name |
4-[2-(1,3-benzodioxol-5-yl)acetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c20-14(8-11-1-2-12-13(7-11)23-10-22-12)18-4-5-19(15(21)9-18)16-17-3-6-24-16/h1-3,6-7H,4-5,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQUUZOXJQUXHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)CC2=CC3=C(C=C2)OCO3)C4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-methoxyphenyl)-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2779669.png)
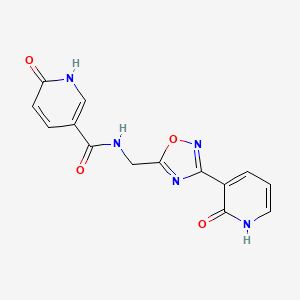
![N-[1-(1-ethyl-1H-pyrazol-4-yl)propyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2779671.png)
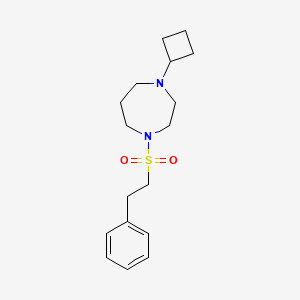
![3-({4-[3-(Trifluoromethyl)phenoxy]piperidin-1-yl}methyl)pyrrolidin-3-ol dihydrochloride](/img/structure/B2779674.png)
![1'-Benzyl-1',2'-dihydrospiro[1,3-dithiolane-2,3'-indole]-2'-one](/img/structure/B2779675.png)
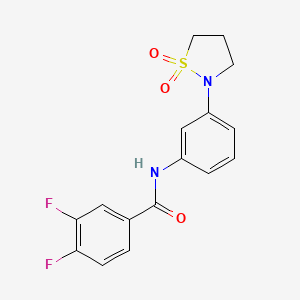
![5-chloro-2-methoxy-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide](/img/structure/B2779678.png)
![1-(2-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2779681.png)
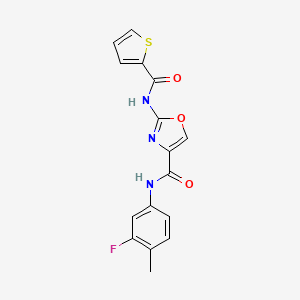
![3-cyclohexyl-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2779684.png)
